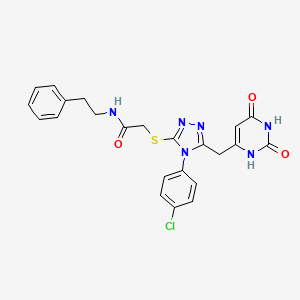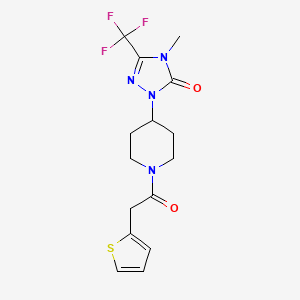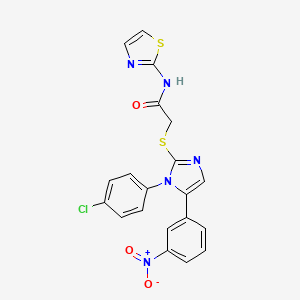![molecular formula C19H19N3O4S B2979218 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide CAS No. 1331224-57-7](/img/structure/B2979218.png)
2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzo[d][1,3]dioxol moiety, an oxoimidazolidin ring, and a methylthio-substituted phenyl group, making it a unique candidate for further research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxol-5-yl moiety. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The oxoimidazolidin ring is then formed through a condensation reaction involving an appropriate amine and a carbonyl compound. Finally, the methylthio-substituted phenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The benzo[d][1,3]dioxol moiety can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the imidazolidin ring or the phenyl group.
Substitution: : Nucleophilic substitution reactions can introduce different substituents on the phenyl ring or the imidazolidin ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH3) and reaction conditions such as elevated temperatures and polar solvents are typically employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Aplicaciones Científicas De Investigación
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity and could be used in the development of new drugs or bioactive molecules.
Medicine: : Its unique structure suggests potential use in pharmaceuticals, possibly as an inhibitor or modulator of specific biological targets.
Industry: : The compound could be used in the development of new materials or as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific biological targets. Potential molecular targets could include enzymes, receptors, or other proteins. The compound may interact with these targets through binding interactions, leading to modulation of their activity. The exact pathways involved would need to be elucidated through further research.
Comparación Con Compuestos Similares
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other benzo[d][1,3]dioxol derivatives, imidazolidin derivatives, or phenyl compounds with different substituents. These compounds may have similar or distinct biological activities, depending on their structural differences.
List of Similar Compounds
Benzo[d][1,3]dioxol derivatives: : Compounds with similar benzo[d][1,3]dioxol moieties.
Imidazolidin derivatives: : Compounds with oxoimidazolidin rings.
Phenyl compounds with different substituents: : Compounds with phenyl rings substituted with various groups.
This detailed overview provides a comprehensive understanding of 2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(3-(methylthio)phenyl)acetamide, its synthesis, reactions, applications, and potential mechanisms of action. Further research and development could unlock its full potential in various scientific and industrial fields.
Propiedades
IUPAC Name |
2-[3-(1,3-benzodioxol-5-yl)-2-oxoimidazolidin-1-yl]-N-(3-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-27-15-4-2-3-13(9-15)20-18(23)11-21-7-8-22(19(21)24)14-5-6-16-17(10-14)26-12-25-16/h2-6,9-10H,7-8,11-12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDBSRFBAFTRPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-(cyclooctylmethyl)-N-[4-methoxy-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2979140.png)
![3-methyl-5-((2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2979142.png)
![2-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B2979145.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}oxolane-2-carboxamide](/img/structure/B2979146.png)
![2-(4-chlorobenzyl)-1-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2979147.png)
![2-((2-fluorobenzyl)thio)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2979148.png)


![2-methoxy-5-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}sulfamoyl)benzamide](/img/structure/B2979152.png)

![2-[3-(Oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2979155.png)

